(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane
Overview
Description
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane is a chemical compound with the CAS Number: 871254-70-5 . It has a molecular weight of 287.18 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 287.18 .Scientific Research Applications
Synthesis of Fluoromethylsilanes : A method for preparing trifluoromethylsilanes, including (trifluoromethyl)trimethylsilane, involves magnesium metal-mediated reductive trifluoromethylation of chlorosilanes. This process is catalytic for the preparation of (trifluoromethyl)trimethylsilane from non-ozone-depleting trifluoromethane (Prakash, Hu, & Olah, 2003).
Conformational Studies : Research on the conformational preferences of the trimethylsilyl group in various compounds, including [4-(trifluoromethyl)phenyl]trimethylsilane, has been conducted to understand their structural properties (Kitching, Olszowy, Drew, & Adcock, 1983).
Reactivity in Organic Synthesis : Phenyl(trimethylsilyl)silylene, derived from tris(trimethylsilyl)phenylsilane, shows interesting reactions with chloromethanes, leading to various products and providing insights into potential organic synthesis applications (Oka & Nakao, 1990).
Electronic and Steric Effects in Metalation : Studies on trimethylsilyl groups, including those in fluorophenyl trimethylsilanes, reveal how bulky silyl substituents affect the reactivity and metalation process in organic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).
Applications in Microelectronics : Trimethylsilane, a closely related compound, is used in plasma-enhanced chemical vapor deposition (PECVD) processes for creating dielectric thin films in microelectronics, highlighting the potential utility of related trimethylsilane derivatives in the field (Loboda, 1999).
Catalytic Reactions : (Trifluoromethyl)trimethylsilane is used in fluoride anion-initiated reactions for forming O-silyl-protected hexafluoroisopropanols, demonstrating its role as a catalyst in organic chemistry (Takahashi, Ano, & Chatani, 2020).
Synthesis of Difluoroolefins : The use of (chlorodifluoromethyl)trimethylsilane for synthesizing gem-difluoroolefins from carbonyl compounds has been explored, indicating the potential utility of similar compounds in synthetic chemistry (Wang, Li, Ni, & Hu, 2014).
Organometallic Chemistry : Studies on the acid cleavage of (2,4,6-trimethoxyphenyl)trimethylsilane provide insights into the reactivity of silanes in organometallic chemistry (Eaborn, Salih, & Walton, 1972).
Trifluoromethylation in Organic Synthesis : Copper-mediated oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane has been developed, allowing the introduction of trifluoromethyl groups into complex organic molecules (Chu & Qing, 2010).
Synthesis of Nucleophilic Reagents : The development of a novel strategy for synthesizing nucleophilic difluoromethylating reagents, such as [difluoro(phenylseleno)methyl]trimethylsilane, highlights the versatility of trimethylsilane derivatives in organic synthesis (Qin, Qiu, Yang, Meng, & Qing, 2005).
Properties
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZPBXWXAUEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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